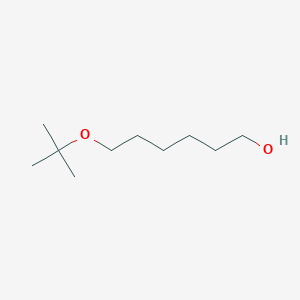
6-tert-Butoxyhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butoxyhexan-1-ol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain, with a tert-butoxy group at the sixth carbon position. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butoxyhexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hexan-1-ol attacks the tert-butyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as magnesium perchlorate can enhance the efficiency of the reaction, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-tert-Butoxyhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrogen chloride or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-tert-butoxyhexanal or 6-tert-butoxyhexanone.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-tert-Butoxyhexan-1-ol is widely used as a protecting group in organic synthesis. It helps in the selective transformation of functional groups without affecting the hydroxyl group.
Biology: In biological research, this compound can be used to study the effects of protecting groups on the reactivity of biomolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-tert-Butoxyhexan-1-ol primarily involves its role as a protecting group. The tert-butoxy group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through steric hindrance and electronic effects, which shield the hydroxyl group from reactive species.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl alcohol: Similar in structure but lacks the hexane chain.
Hexan-1-ol: Similar in structure but lacks the tert-butoxy group.
tert-Butyl hexanoate: An ester derivative with similar functional groups.
Uniqueness: 6-tert-Butoxyhexan-1-ol is unique due to the presence of both a tert-butoxy group and a hexane chain, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over simpler alcohols or esters.
Eigenschaften
CAS-Nummer |
91988-83-9 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
6-[(2-methylpropan-2-yl)oxy]hexan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
ANVOEGYBDKSPCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


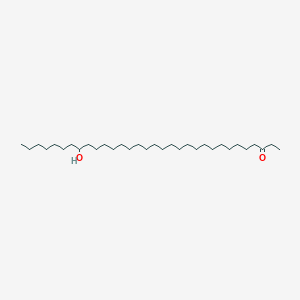
![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
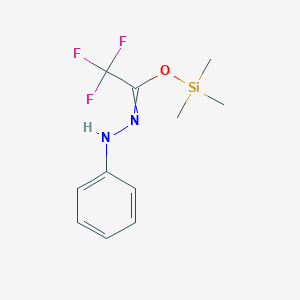
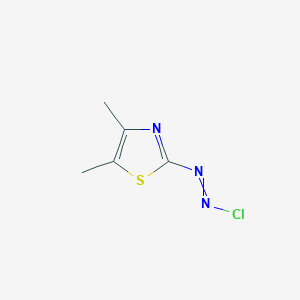
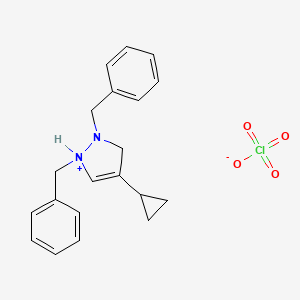

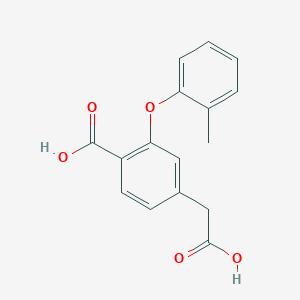
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
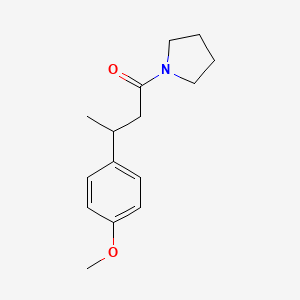
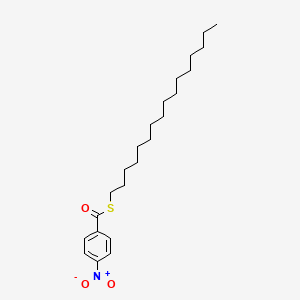
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
